8-Hydroxywarfarin, (S)-
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of 8-hydroxywarfarin (S)-enantiomer follows established International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one. This nomenclature specifically indicates the stereochemical configuration at the chiral center, designated as (1S), which distinguishes this enantiomer from its mirror image counterpart. The compound possesses the molecular formula C19H16O5 with a molecular weight of 324.3273 atomic mass units. The Chemical Abstracts Service registry number for this specific enantiomer is 63740-82-9, which provides unique identification in chemical databases and literature.
The stereochemical configuration is characterized by absolute stereochemistry with one defined stereocenter out of one total stereocenter present in the molecule. The three-dimensional arrangement around this chiral carbon follows the (S)-configuration according to Cahn-Ingold-Prelog priority rules. The Simplified Molecular Input Line Entry System representation is CC(=O)CC@@HC2=C(O)C3=C(OC2=O)C(O)=CC=C3, where the @@ notation specifically indicates the (S)-stereochemistry at the chiral center. The International Chemical Identifier key BHBOXPNWDGYJNB-AWEZNQCLSA-N provides additional structural verification, with the final characters indicating the specific stereoisomer.
| Property | Value |
|---|---|
| IUPAC Name | 4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one |
| Molecular Formula | C19H16O5 |
| Molecular Weight | 324.3273 g/mol |
| CAS Registry Number | 63740-82-9 |
| Stereochemistry | (1S)-configuration |
| Defined Stereocenters | 1/1 |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 8-hydroxywarfarin (S)-enantiomer exhibits a complex three-dimensional structure characterized by the presence of a coumarin backbone with specific hydroxyl group positioning. The compound features a chromen-2-one core structure with hydroxyl substituents at the 4- and 8-positions, creating a distinctive molecular architecture. The 8-position hydroxyl group represents the key structural modification that distinguishes this compound from the parent warfarin molecule, influencing both its chemical properties and biological interactions.
The molecular structure incorporates a phenylbutyl side chain attached at the 3-position of the chromen ring system, with the chiral center located at the carbon adjacent to the phenyl group. This side chain extends from the coumarin core and contributes significantly to the overall molecular volume and surface area. The ketone functionality within the butyl chain adds additional complexity to the molecular geometry, creating potential sites for hydrogen bonding and other intermolecular interactions.
Crystallographic analysis reveals that the compound adopts a specific conformation that optimizes intramolecular interactions while minimizing steric hindrance. The coumarin ring system maintains planarity, while the phenylbutyl side chain adopts an extended conformation that positions the chiral center in an optimal spatial arrangement. The hydroxyl groups at positions 4 and 8 are positioned to allow for potential intramolecular hydrogen bonding, which contributes to the overall stability of the molecular structure.
The three-dimensional conformational analysis indicates that the molecule can exist in multiple low-energy conformations due to rotation around single bonds in the side chain. However, the preferred conformation in solution and solid state is determined by the balance between intramolecular interactions and solvation effects. The spatial arrangement of functional groups creates a molecular surface with distinct hydrophobic and hydrophilic regions, influencing its interaction with biological targets and other molecules.
Comparative Structural Analysis with R-Enantiomer
The structural comparison between 8-hydroxywarfarin (S)-enantiomer and its (R)-counterpart reveals fundamental differences that extend beyond simple mirror image relationships. While both enantiomers share the identical molecular formula C19H16O5 and molecular weight of approximately 324.3 grams per mole, their stereochemical configurations result in distinct three-dimensional arrangements that significantly impact their chemical and biological properties.
The (R)-enantiomer, bearing the Chemical Abstracts Service number 63740-77-2, exhibits the opposite stereochemical configuration at the single chiral center compared to the (S)-form. This fundamental difference creates mirror image molecular structures that cannot be superimposed, leading to different spatial orientations of the phenylbutyl side chain relative to the coumarin core. The International Chemical Identifier for the (R)-form differs in its stereochemical descriptor, reflecting the inverted configuration at the chiral carbon.
Molecular modeling studies indicate that the two enantiomers adopt different preferred conformations in solution, with the (S)-enantiomer showing distinct rotational preferences around the bond connecting the chiral center to the coumarin ring system. These conformational differences result in altered molecular surfaces and different patterns of intermolecular interactions. The spatial positioning of the hydroxyl groups relative to the phenyl ring varies between the two enantiomers, creating different hydrogen bonding networks and hydrophobic interaction patterns.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 63740-82-9 | 63740-77-2 |
| Stereochemical Descriptor | (1S) | (1R) |
| InChI Key | BHBOXPNWDGYJNB-AWEZNQCLSA-N | BHBOXPNWDGYJNB-KRWDZBQOSA-N |
| Molecular Configuration | Left-handed | Right-handed |
| Chiral Center Priority | S-configuration | R-configuration |
The differential spatial arrangements of the two enantiomers result in distinct interaction profiles with chiral environments, including biological macromolecules and chiral analytical columns. These structural differences are particularly significant in biological systems where stereoselectivity plays a crucial role in molecular recognition and binding affinity. The comparative analysis reveals that while the overall molecular frameworks are identical, the specific three-dimensional orientations create unique molecular signatures for each enantiomer.
Tautomeric Forms and Electronic Properties
The tautomeric behavior of 8-hydroxywarfarin (S)-enantiomer reflects the complex electronic properties inherent in the coumarin-based molecular framework. Like the parent warfarin molecule, this hydroxylated derivative can theoretically exist in multiple tautomeric forms through both prototropic tautomerism and ring-chain tautomerism mechanisms. The presence of the additional hydroxyl group at the 8-position introduces new possibilities for tautomeric interconversions and influences the relative stability of different tautomeric species.
The primary tautomeric equilibrium involves the interconversion between the 4-hydroxycoumarin cyclic hemiketal form and the open-chain tautomer. Nuclear magnetic resonance studies of related warfarin derivatives indicate that the cyclic hemiketal form typically represents the predominant species in solution, with the compound existing as a mixture of cyclic hemiketal diastereomers. The 8-hydroxy substitution pattern influences this equilibrium by providing additional stabilization through intramolecular hydrogen bonding networks.
Electronic property analysis reveals that the compound exhibits extended conjugation through the coumarin ring system, with the hydroxyl groups serving as both electron-donating substituents and potential sites for hydrogen bonding. The electronic distribution is influenced by the resonance interactions between the hydroxyl groups and the aromatic system, creating regions of enhanced electron density at specific positions. The ketone functionality in the side chain contributes to the overall electronic character of the molecule, providing additional sites for electronic interaction.
The tautomeric forms demonstrate different electronic properties, with the cyclic hemiketal form showing altered conjugation patterns compared to the open-chain species. Computational studies suggest that the 4-hydroxycoumarin cyclic hemiketal tautomer represents the most thermodynamically stable form in aqueous solution, followed by the 4-hydroxycoumarin open-chain tautomer. The presence of the 8-hydroxyl group modifies these relative stabilities through additional hydrogen bonding interactions and electronic effects.
| Tautomeric Form | Relative Stability | Predominant Solvent |
|---|---|---|
| Cyclic Hemiketal | Most Stable | Aqueous/Polar |
| Open-Chain | Intermediate | Variable |
| Alternative Cyclics | Least Stable | Specific Conditions |
The electronic properties of the different tautomeric forms result in distinct chemical reactivities and interaction patterns with other molecules. The cyclic forms typically exhibit different hydrogen bonding capabilities compared to the open-chain species, influencing their behavior in biological systems and analytical procedures. Understanding these tautomeric relationships and electronic properties provides essential insights into the chemical behavior and potential applications of 8-hydroxywarfarin (S)-enantiomer in various scientific contexts.
Properties
IUPAC Name |
4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716451 | |
| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-82-9 | |
| Record name | 8-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxywarfarin, (S)- involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions typically include the presence of these enzymes, a suitable cofactor such as NADPH, and an appropriate buffer system to maintain the pH.
Industrial Production Methods: Industrial production of 8-Hydroxywarfarin, (S)- is less common compared to its parent compound, warfarin. it can be produced on a smaller scale for research purposes using similar enzymatic hydroxylation methods. The process involves the use of recombinant enzymes or liver microsomes to catalyze the hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxywarfarin, (S)- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Reduction reactions can convert 8-Hydroxywarfarin, (S)- to its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as NADPH and specific reductases like CBR1 and AKR1C3 are used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products Formed:
Oxidation: More polar hydroxylated metabolites.
Reduction: Corresponding alcohols of 8-Hydroxywarfarin, (S)-.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
8-Hydroxywarfarin, (S)- has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and clearance of warfarin in the body.
Drug Interaction Studies: Helps in understanding the interactions between warfarin and other drugs that affect its metabolism.
Toxicology Studies: Used to assess the potential toxic effects of warfarin metabolites.
Analytical Chemistry: Employed in the development of analytical methods for the quantification of warfarin and its metabolites.
Mechanism of Action
The mechanism of action of 8-Hydroxywarfarin, (S)- involves its role as a metabolite of warfarin. Warfarin acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the activation of vitamin K-dependent clotting factors, leading to anticoagulation . 8-Hydroxywarfarin, (S)- is formed through the hydroxylation of warfarin by cytochrome P450 enzymes, and it is further metabolized and cleared from the body.
Comparison with Similar Compounds
Structural and Metabolic Differences
S-8-hydroxywarfarin is compared to other hydroxylated warfarin metabolites: S-6-hydroxywarfarin , S-7-hydroxywarfarin , S-4′-hydroxywarfarin , and S-10-hydroxywarfarin . Key distinctions include:
Key Findings :
- Metabolic Efficiency: S-8-hydroxywarfarin exhibits lower turnover rates (Vmax) compared to S-7-hydroxywarfarin (0.085–0.27 vs. 0.51–0.77 nmol/min/mg) . However, its metabolic efficiency (Vmax/Km) is comparable to S-6-hydroxywarfarin due to a lower Km (substrate affinity) .
- Enzyme Specificity : CYP2C19 is the dominant enzyme for S-8-hydroxywarfarin formation, while CYP2C9 primarily generates S-7-hydroxywarfarin. This distinction is critical in patients with CYP2C19 polymorphisms or co-administered CYP2C19 inhibitors (e.g., fluconazole) .
- Glucuronidation : S-8-hydroxywarfarin is glucuronidated more efficiently by UGT1A10 (>0.6 μM/mg/min) compared to other hydroxywarfarins, enhancing its renal excretion .
Pharmacokinetic and Pharmacodynamic Impact
- However, its accumulation (due to CYP2C19 inhibition) may indirectly prolong S-warfarin’s half-life by competing for plasma protein binding sites .
- Genetic Variability : SNPs in CYP2C19 (e.g., CYP2C192, CYP2C193) reduce S-8-hydroxywarfarin clearance, increasing bleeding risk in warfarin-treated patients .
- Drug Interactions : Fluconazole, a CYP2C19 inhibitor, reduces S-8-hydroxywarfarin formation by 80%, necessitating warfarin dose adjustments .
Clinical Relevance
- Biomarker Potential: S-8-hydroxywarfarin serves as a biomarker for CYP2C19 activity, analogous to how S-7-hydroxywarfarin reflects CYP2C9 function .
Biological Activity
8-Hydroxywarfarin, specifically the (S)-enantiomer, is a significant metabolite of warfarin that plays a crucial role in anticoagulation therapy. Understanding its biological activity, metabolism, and pharmacological implications is essential for optimizing warfarin therapy and minimizing adverse effects.
Metabolism of 8-Hydroxywarfarin
The metabolism of warfarin and its hydroxy derivatives is primarily mediated by cytochrome P450 enzymes. Notably, CYP2C9 and CYP2C19 are key enzymes involved in the formation of 8-hydroxywarfarin from warfarin:
- CYP2C9 : Predominantly responsible for the metabolism of S-warfarin to various hydroxy metabolites, including 8-hydroxywarfarin.
- CYP2C19 : While it contributes to the metabolism of R-warfarin, its role in S-warfarin metabolism is also significant, especially under conditions where CYP2C9 activity is compromised .
Pharmacological Activity
8-Hydroxywarfarin exhibits distinct pharmacological properties that influence anticoagulant activity:
- Anticoagulant Efficacy : The (S)-enantiomer is more potent than the (R)-enantiomer in inhibiting vitamin K epoxide reductase (VKOR), which is crucial for the regeneration of vitamin K and subsequent synthesis of clotting factors. This mechanism underlies its anticoagulant effects .
- Inhibition of CYP2C9 : Research indicates that hydroxywarfarins, including 8-hydroxywarfarin, can inhibit CYP2C9 activity, potentially leading to increased plasma levels of S-warfarin and a heightened risk of bleeding .
Case Studies and Clinical Implications
Several studies have explored the clinical relevance of 8-hydroxywarfarin in patient populations:
- Variability in Response : A study involving patients on warfarin therapy found significant inter-individual variability in INR (International Normalized Ratio) levels associated with different metabolite concentrations, including 8-hydroxywarfarin. This variability underscores the importance of personalized dosing strategies .
- Drug Interactions : Another case study highlighted potential interactions between herbal supplements and warfarin metabolism via hydroxywarfarins. These interactions may lead to altered therapeutic outcomes and necessitate careful monitoring .
Key Findings on Metabolism and Activity
| Enzyme | Substrate | Major Metabolites | Clinical Relevance |
|---|---|---|---|
| CYP2C9 | S-warfarin | 6-, 7-, 8-hydroxywarfarin | Potent anticoagulant; inhibition affects INR |
| CYP2C19 | R-warfarin | 6-, 7-, 8-hydroxywarfarin | Influences overall warfarin metabolism |
| CBR1/AKR1C3 | Hydroxywarfarins | Alcohol metabolites | Potential pathway for elimination |
Q & A
Basic Research Questions
Q. Which cytochrome P450 enzymes are primarily responsible for the formation of (S)-8-hydroxywarfarin?
- (S)-Warfarin is predominantly metabolized by CYP2C9 into 7-hydroxywarfarin, but evidence suggests CYP2C19 also contributes to its 8-hydroxylation. Recombinant CYP2C19 produces (S)-8-hydroxywarfarin in vitro, albeit with lower efficiency compared to (R)-warfarin . This dual enzymatic involvement highlights the need to account for CYP2C19 polymorphisms or drug interactions in experimental models.
Q. How does albumin binding affect the pharmacokinetic analysis of (S)-8-hydroxywarfarin?
- Hydroxywarfarin metabolites exhibit reduced albumin binding compared to the parent drug, particularly at alkaline pH. For (S)-8-hydroxywarfarin, binding strength decreases 7- to 23-fold at pH 10.0, influencing its plasma retention and urinary excretion. Experimental designs should control pH and use equilibrium dialysis to assess free metabolite concentrations .
Q. What analytical methods are recommended for quantifying (S)-8-hydroxywarfarin in metabolic studies?
- High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol resolves 6-, 7-, 8-, and 10-hydroxywarfarin within 10 minutes using gradient elution and negative ionization mode. Quantification relies on multiple reaction monitoring (MRM) with calibration curves spanning 2–5000 nM .
Q. How do phase II enzymes like UGT1A10 influence (S)-8-hydroxywarfarin clearance?
- UGT1A10 glucuronidates (S)-8-hydroxywarfarin efficiently, with a Vmax of ~20 nmol/min/mg protein. Unlike 6- and 7-hydroxywarfarin, its glucuronidation is unaffected by F90A mutations in UGT1A10, suggesting distinct structural binding determinants. Use recombinant UGT1A10 assays to characterize conjugation kinetics .
Advanced Research Questions
Q. How do CYP2C19 polymorphisms impact the metabolic fate of (S)-8-hydroxywarfarin in vivo?
- CYP2C19 contributes to (S)-warfarin 8-hydroxylation, particularly when CYP2C9 activity is compromised (e.g., CYP2C92/*3 variants). In vitro studies with human liver microsomes show correlations between CYP2C19 activity and 8-hydroxywarfarin formation. Incorporate genotyping (e.g., CYP2C192, CYP2C1917) into pharmacokinetic models .
Q. What kinetic parameters distinguish (S)-8-hydroxywarfarin formation from other hydroxy metabolites?
- For CYP2C19-mediated (S)-8-hydroxywarfarin, reported Km values range from 50–100 μM, with Vmax ~0.2 nmol/min/nmol P450. Comparatively, (S)-7-hydroxywarfarin (CYP2C9) has a lower Km (~5–10 μM), indicating higher affinity. Use Michaelis-Menten kinetics and recombinant enzyme assays to compare isoforms .
Q. Why does (S)-8-hydroxywarfarin exhibit substrate inhibition in UGT1A10 mutants?
- UGT1A10 mutants like V92A and F93A show substrate inhibition kinetics for 6- and 7-hydroxywarfarin but not (S)-8-hydroxywarfarin. This suggests a secondary inhibitory binding site for 6/7-hydroxy metabolites absent in 8-hydroxywarfarin. Employ substrate inhibition models (e.g., DynaFit) to analyze ternary enzyme-substrate complexes .
Q. Can (S)-8-hydroxywarfarin serve as a biomarker for CYP2C19 activity?
- While (R)-8-hydroxywarfarin is a proposed CYP2C19 biomarker, (S)-8-hydroxywarfarin’s formation is less specific due to CYP2C9 overlap. However, in CYP2C9-inhibited systems, (S)-8-hydroxywarfarin levels correlate with CYP2C19 activity. Validate using selective inhibitors (e.g., fluconazole for CYP2C9) in microsomal assays .
Q. How do hydroxywarfarin metabolites modulate CYP2C9 activity in competitive inhibition studies?
- (S)-8-hydroxywarfarin inhibits CYP2C9 with a Ki ~4.5-fold higher than (S)-warfarin’s Km, while 10-hydroxywarfarin is more potent (Ki ~2.5-fold lower). Design inhibition assays with racemic hydroxywarfarins and analyze via Hanes-Woolf plots to distinguish competitive vs. mixed mechanisms .
Methodological Notes
- Contradictory Data : Discrepancies in CYP2C19’s role for (S)-8-hydroxywarfarin may arise from isoform-specific activity in different tissues (e.g., hepatic vs. extrahepatic). Use tissue-specific microsomes or cell lines (e.g., HepG2) to resolve .
- Structural Analysis : Molecular docking or site-directed mutagenesis of UGT1A10 can clarify why F90 mutations abolish 6/7-hydroxywarfarin glucuronidation but spare (S)-8-hydroxywarfarin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
